molecular formula C21H18N2O8 B4804988 2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B4804988
M. Wt: 426.4 g/mol
InChI Key: CAFLLQMSRSZYLE-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a nitrophenyl group, an oxoethyl group, and a methoxypropyl group attached to a dioxoisoindole carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of aromatic compounds using nitrating agents such as nitric acid or sulfuric-nitric acid mixtures . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl site.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various nitro derivatives.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O8/c1-30-10-2-9-22-19(25)16-8-5-14(11-17(16)20(22)26)21(27)31-12-18(24)13-3-6-15(7-4-13)23(28)29/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFLLQMSRSZYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Reactant of Route 6
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2-(4-NITROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

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